molecular formula C9H8ClF3O B11964248 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene CAS No. 350-54-9

1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene

Cat. No.: B11964248
CAS No.: 350-54-9
M. Wt: 224.61 g/mol
InChI Key: IUFHPFGLGWPGIY-UHFFFAOYSA-N
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Description

1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a trifluoroethoxy group, a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products:

Scientific Research Applications

1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid
  • 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol
  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole

Uniqueness: 1-(2-Chloro-1,1,2-trifluoroethoxy)-3-methylbenzene is unique due to the presence of both a trifluoroethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

350-54-9

Molecular Formula

C9H8ClF3O

Molecular Weight

224.61 g/mol

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-3-methylbenzene

InChI

InChI=1S/C9H8ClF3O/c1-6-3-2-4-7(5-6)14-9(12,13)8(10)11/h2-5,8H,1H3

InChI Key

IUFHPFGLGWPGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C(F)Cl)(F)F

Origin of Product

United States

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